molecular formula C12H8N2O B2733970 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 156496-63-8

2-(3-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2733970
CAS No.: 156496-63-8
M. Wt: 196.209
InChI Key: VVYPZQZULJEHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-formyl-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and benzonitrile, an aromatic nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: 2-(3-carboxyl-1H-pyrrol-1-yl)benzonitrile.

    Reduction: 2-(3-formyl-1H-pyrrol-1-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 2-(1H-pyrrol-1-yl)benzonitrile

Uniqueness

2-(3-formyl-1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

2-(3-formylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYPZQZULJEHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.